2-Cyclopropyl-5-iodopyrimidine
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Overview
Description
2-Cyclopropyl-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C7H7IN2. It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the second position and an iodine atom at the fifth position.
Mechanism of Action
Target of Action
The compound “2-Cyclopropyl-5-iodopyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in the synthesis of DNA and RNA as they are part of the structure of these molecules (cytosine, thymine, and uracil are pyrimidines). Therefore, it’s possible that this compound could interact with enzymes involved in nucleotide synthesis or DNA replication, but this is purely speculative without specific study results.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-iodopyrimidine typically involves the iodination of 2-cyclopropylpyrimidine. One common method includes the reaction of 2-cyclopropylpyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2-Cyclopropyl-5-iodopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.
Comparison with Similar Compounds
- 2-Cyclopropyl-5-chloropyrimidine
- 2-Cyclopropyl-5-bromopyrimidine
- 2-Cyclopropyl-5-fluoropyrimidine
Comparison: 2-Cyclopropyl-5-iodopyrimidine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as iodination and cross-coupling reactions. Compared to its chloro, bromo, and fluoro analogs, the iodine derivative often exhibits different reactivity and selectivity in chemical transformations .
Biological Activity
2-Cyclopropyl-5-iodopyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article summarizes the findings related to its biological activity, mechanisms of action, and relevant case studies.
This compound is a pyrimidine derivative characterized by the presence of a cyclopropyl group and an iodine atom at the 5-position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
The mechanisms by which this compound exerts its biological effects primarily involve:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes by binding to their active sites, disrupting biochemical pathways essential for cellular function. This inhibition can lead to therapeutic effects in various diseases, including cancer and infections.
- Cell Cycle Interference : Similar compounds have been reported to affect cell cycle progression, particularly in cancer cells, by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has shown promising results in cancer research:
- Cytotoxicity Studies : In studies involving multiple cancer cell lines (e.g., MCF-7, A549), this compound displayed notable cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported IC50 values in the low micromolar range against several tested cell lines .
- Mechanistic Insights : The anticancer activity may be attributed to its ability to induce apoptosis and inhibit tumor growth through the modulation of signaling pathways involved in cell survival and proliferation .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
2-Cyclopropyl-5-chloropyrimidine | 15 | Anticancer |
2-Cyclopropyl-5-bromopyrimidine | 10 | Antimicrobial |
This compound | 8 | Antimicrobial & Anticancer |
This table illustrates that this compound has superior activity compared to some of its analogs, making it a candidate for further development.
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on various derivatives found that those containing electron-rich groups similar to this compound exhibited enhanced anticancer properties compared to standard agents. The study highlighted the potential for developing these compounds as effective anticancer therapies .
- Antimicrobial Testing : In a series of experiments assessing the antimicrobial efficacy of pyrimidine derivatives, this compound was found to significantly inhibit the growth of several pathogenic bacteria, reinforcing its potential as an antimicrobial agent .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown that compounds similar to this compound can effectively reduce tumor size and inhibit the progression of cancerous cells when administered at appropriate dosages .
Properties
IUPAC Name |
2-cyclopropyl-5-iodopyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGGGWXUFJTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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